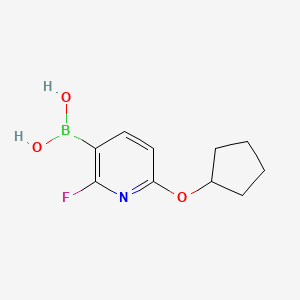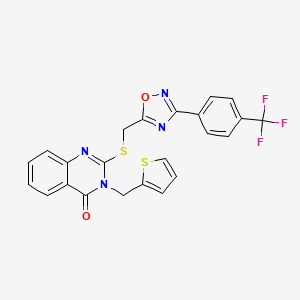
Ácido 6-(ciclopentiloxi)-2-fluoropiridina-3-borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a pyridine ring substituted with a cyclopentyloxy group at the 6-position, a fluorine atom at the 2-position, and a boronic acid group at the 3-position. The presence of these functional groups imparts distinct chemical properties, making it valuable for various applications in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and catalysts due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via an etherification reaction, where a cyclopentanol derivative reacts with the pyridine ring.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, typically using a boronic ester precursor and a palladium catalyst.
Industrial Production Methods
Industrial production of 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to improve efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding boronic esters or borates.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring or the boronic acid group.
Substitution: The fluorine atom and the cyclopentyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced pyridine derivatives or boronic acid derivatives.
Substitution: Substituted pyridine derivatives with new functional groups replacing the fluorine or cyclopentyloxy groups.
Mecanismo De Acción
The mechanism of action of 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and molecular recognition. The compound’s fluorine atom and cyclopentyloxy group also contribute to its binding affinity and specificity by interacting with hydrophobic pockets and hydrogen bond donors/acceptors in target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine-3-boronic acid: Lacks the cyclopentyloxy group, resulting in different reactivity and binding properties.
6-Methoxy-2-fluoropyridine-3-boronic acid: Contains a methoxy group instead of a cyclopentyloxy group, affecting its steric and electronic properties.
6-(Cyclopentyloxy)-3-pyridineboronic acid: Similar structure but lacks the fluorine atom, leading to different chemical behavior.
Uniqueness
6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity, stability, and specificity. The presence of the cyclopentyloxy group enhances its hydrophobic interactions, while the fluorine atom and boronic acid group offer versatile reactivity for various applications in synthesis and research.
Propiedades
IUPAC Name |
(6-cyclopentyloxy-2-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BFNO3/c12-10-8(11(14)15)5-6-9(13-10)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKGPMMGDBABTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC2CCCC2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2548533.png)

![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)
![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2548539.png)



![Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate](/img/structure/B2548547.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2548549.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2548554.png)
